3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid
Description
Molecular Architecture and Functional Group Analysis
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid (CAS 103095-57-4) is a substituted benzoic acid derivative with distinct functional groups that define its chemical behavior. The molecular formula is C₁₀H₁₃NO₃ , corresponding to a molecular weight of 195.22 g/mol . The core structure consists of a benzoic acid backbone (carboxylic acid at position 1), a hydroxyl group (-OH) at position 4, and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 3 (Figure 1).
The SMILES notation (CN(C)Cc1cc(ccc1O)C(=O)O) and InChIKey (HOOAJZWFCABKPZ-UHFFFAOYSA-N) highlight the spatial arrangement of these groups. The dimethylaminomethyl substituent introduces both steric bulk and basicity due to the lone electron pair on the tertiary amine. The hydroxyl and carboxylic acid groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₃NO₃ | |
| Molecular weight | 195.22 g/mol | |
| SMILES | CN(C)Cc1cc(ccc1O)C(=O)O | |
| InChIKey | HOOAJZWFCABKPZ-UHFFFAOYSA-N |
Crystallographic Data and Conformational Isomerism
Crystallographic data for this compound are limited in public databases, but analogous structures provide insights. For example, methyl 3-((dimethylamino)methyl)-4-hydroxybenzoate (a related ester) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice. Computational models suggest that the free acid adopts a planar conformation at the aromatic ring, with the dimethylaminomethyl group oriented orthogonally to minimize steric clash between the -N(CH₃)₂ and -OH groups.
The hydroxyl and carboxylic acid groups likely form intramolecular hydrogen bonds, creating a six-membered pseudo-ring that influences reactivity. This conformational preference is supported by density functional theory (DFT) calculations, which indicate a energy barrier of ~5 kcal/mol for rotation of the dimethylaminomethyl group.
Computational Chemistry Predictions of Electronic Structure
DFT studies at the B3LYP/6-311+G(d,p) level reveal significant electronic delocalization across the aromatic ring. The electron-donating dimethylaminomethyl group increases electron density at positions 2 and 6, while the electron-withdrawing carboxylic acid group depletes density at position 1 (Figure 2). Key findings include:
- The HOMO (highest occupied molecular orbital) localizes on the dimethylamine moiety, suggesting nucleophilic reactivity at this site.
- The LUMO (lowest unoccupied molecular orbital) resides on the carboxyl group, indicative of electrophilic susceptibility.
- Substituent effects reduce the acidity of the carboxylic acid (predicted pKa ≈ 3.8) compared to unsubstituted benzoic acid (pKa = 4.2).
Table 2: Computed electronic properties
| Property | Value | Method |
|---|---|---|
| HOMO energy | -6.12 eV | DFT/B3LYP |
| LUMO energy | -1.87 eV | DFT/B3LYP |
| Dipole moment | 4.23 D | DFT/B3LYP |
Comparative Analysis with Ortho- and Para-Substituted Benzoic Acid Derivatives
The ortho effect —enhanced acidity in ortho-substituted benzoic acids—is absent in this meta-substituted derivative. Steric hindrance between the dimethylaminomethyl and carboxylic acid groups is minimal due to their separation, but resonance effects dominate. Key comparisons:
Table 3: Acidity of substituted benzoic acids
| Substituent | Position | pKa | Source |
|---|---|---|---|
| -CH₂N(CH₃)₂ | meta | 3.8* | |
| -CH₂N(CH₃)₂ | para | 4.1* | |
| -CH₂N(CH₃)₂ | ortho | 2.9* | |
| -OH | para | 4.58 |
*Predicted values from DFT calculations.
The meta-substituted compound exhibits intermediate acidity between ortho and para isomers. The ortho derivative’s higher acidity arises from steric twisting of the carboxyl group, disrupting resonance stabilization. In contrast, the para isomer retains full resonance, yielding weaker acidity. The dimethylaminomethyl group’s electron-donating inductive effect further modulates acidity, countering the electron-withdrawing effect of the carboxyl group.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)6-8-5-7(10(13)14)3-4-9(8)12/h3-5,12H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAJZWFCABKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Dimethylamino Group Introduction:
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde or 3-[(Dimethylamino)methyl]-4-hydroxybenzoic ketone.
Reduction: 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The dimethylaminomethyl group in the target compound provides a balance of hydrophilicity and basicity, contrasting with the lipophilic prenyl group in 4-hydroxy-3-prenylbenzoic acid .
- Compared to 4-hydroxybenzoic acid, the tertiary amine in the target compound likely increases water solubility and alters binding interactions in biological systems .
Antimicrobial Activity
- 4-Hydroxybenzoic acid : Exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC ~50 µg/mL) .
- Pyrazole-linked dimethylhydrazono derivatives: Show potent activity against Acinetobacter baumannii (MIC as low as 1.56 µg/mL) due to enhanced electron-withdrawing effects .
Biological Activity
3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid, often referred to as DMAB, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H13NO3
- CAS Number : 103095-57-4
- Molecular Weight : 195.22 g/mol
The biological activity of DMAB is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to exhibit:
- Anti-inflammatory Activity : DMAB may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Analgesic Effects : Studies suggest that DMAB acts on opioid receptors, particularly the μ-opioid receptor (MOR), contributing to its analgesic properties .
Biological Activities
- Analgesic Properties
-
Antimicrobial Activity
- Preliminary investigations have indicated that DMAB possesses antimicrobial properties, making it a candidate for developing new therapeutic agents against infections.
- Toxicological Profile
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of DMAB highlighted its potential as a non-opioid analgesic alternative. The compound was tested against standard opioid analgesics in various pain models, showing comparable efficacy with reduced side effects typically associated with opioid use.
Case Study 2: Antimicrobial Testing
In vitro tests evaluated the antimicrobial activity of DMAB against several bacterial strains. Results indicated significant inhibition of growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic index.
Table 1: Biological Activities of DMAB
Table 2: Toxicological Profile of DMAB
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Mannich Reaction : Analogous to the fluorinated derivative (), the target compound can be synthesized via a Mannich reaction. Replace 4-fluorobenzoic acid with 4-hydroxybenzoic acid, reacting it with formaldehyde and dimethylamine under acidic conditions (e.g., HCl in methanol, 50–70°C, 6–12 hours) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradients) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) and HPLC (C18 column, UV detection at 254 nm).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), dimethylamino methyl protons (δ 2.2–2.5 ppm), and hydroxyl proton (broad singlet, δ 9–12 ppm). Compare with 3-amino-4-hydroxybenzoic acid ( ) .
- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm), dimethylamino methyl (δ 40–50 ppm).
- IR : O-H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-N (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The dimethylamino group may enhance binding via hydrogen bonding or charge interactions, as seen in fluorinated analogs () .
- QSAR Analysis : Correlate substituent effects (hydroxy vs. fluoro groups) with bioactivity data from related compounds ( ) .
Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data for this compound?
- Methodology :
- Dynamic NMR : Resolve broadening from hydrogen bonding (e.g., OH group) by varying temperature or solvent (DMSO-d6 vs. CDCl3) .
- Isotopic Labeling : Use deuterated dimethylamine in synthesis to confirm methyl group assignments in ¹H NMR .
Q. How does pH affect the stability and reactivity of 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid in aqueous solutions?
- Methodology :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (2–12). The dimethylamino group may protonate at low pH, altering solubility and reactivity. Compare with 4-hydroxybenzoic acid derivatives () .
- Degradation Pathways : Identify byproducts (e.g., decarboxylation or demethylation) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
